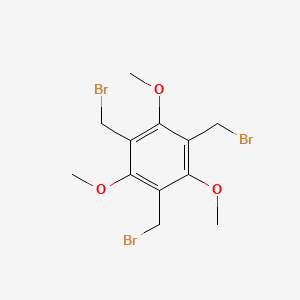

1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene

Descripción

Historical Context and Discovery Timeline

The synthesis of this compound traces its roots to advancements in aromatic substitution chemistry during the late 20th century. Early work on trimethoxybenzene derivatives gained momentum in the 1990s, driven by interest in their electronic properties and potential as ligands or scaffolds. The compound’s direct precursor, 1,3,5-trimethoxybenzene, was first synthesized via methoxylation of tribromobenzene using sodium methoxide, as detailed in a 2009 patent. This method achieved yields exceeding 90% by employing cuprous halide catalysts, marking a significant improvement over earlier approaches.

The bromomethyl derivative emerged in the early 2000s as researchers sought tripodal building blocks for supramolecular systems. A landmark 2005 study by Li et al. demonstrated the compound’s synthesis via reaction of 1,3,5-trimethoxybenzene with paraformaldehyde and hydrogen bromide in acetic acid. This one-pot method, later refined to include flash chromatography purification, remains the standard protocol. By 2013, the compound had gained recognition for its utility in constructing macrocyclic cages and organogelators, as evidenced by crystallographic studies confirming its trigonal symmetry.

Structural Relationship to Tripodal Aromatic Compounds

The molecular architecture of this compound exemplifies the synergy between aromatic stabilization and directional reactivity. The central benzene ring adopts a planar configuration stabilized by resonance delocalization, with methoxy groups at the 2, 4, and 6 positions enhancing electron density through +M effects. Bromomethyl substituents at the 1, 3, and 5 positions project outward at 120° angles, creating a trigonal geometry ideal for tripodal coordination (Fig. 1).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₅Br₃O₃ | |

| Molecular Weight | 356.88 g/mol | |

| Melting Point | 94–99°C | |

| Crystal System | Triclinic, space group P-1 |

This structure aligns with broader trends in tripodal aromatic chemistry, where threefold symmetry enables precise control over molecular orientation. Comparative studies with analogous tripodal compounds, such as pyrazino[2,3-b]pyrazine-based systems, reveal that the bromomethyl groups’ lability facilitates covalent bonding while maintaining π-conjugation. The methoxy groups further modulate solubility, allowing integration into both organic and aqueous-phase systems.

Significance in Supramolecular Chemistry and Polymer Science

In supramolecular chemistry, this compound serves as a cornerstone for constructing mechanically interlocked molecules. Its bromomethyl groups undergo efficient nucleophilic substitution with amines or thiols, enabling the synthesis of cryptands and cavitands. For example, Kim et al. (2005) utilized the compound to create a macrocyclic cage capable of encapsulating cationic guests through cooperative van der Waals and halogen-bonding interactions.

Polymer science applications leverage the compound’s trifunctional reactivity for cross-linking and dendrimer synthesis. The bromine atoms act as initiation sites for atom-transfer radical polymerization (ATRP), facilitating the growth of branched polymer networks with tunable mechanical properties. Recent work has extended its use to stimuli-responsive gels, where reversible disulfide linkages form between thiol-terminated polymers and the bromomethyl groups.

Synthesis Optimization

Modern protocols for producing this compound emphasize sustainability and scalability:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 1,3,5-Trimethoxybenzene + paraformaldehyde, HBr/HOAc, 70°C | 85% | |

| 2 | Recrystallization (CH₂Cl₂/hexane) | 98% purity |

This streamlined synthesis underscores the compound’s industrial viability, with suppliers like TCI America and Ambeed offering commercial quantities.

Propiedades

Fórmula molecular |

C12H15Br3O3 |

|---|---|

Peso molecular |

446.96 g/mol |

Nombre IUPAC |

1,3,5-tris(bromomethyl)-2,4,6-trimethoxybenzene |

InChI |

InChI=1S/C12H15Br3O3/c1-16-10-7(4-13)11(17-2)9(6-15)12(18-3)8(10)5-14/h4-6H2,1-3H3 |

Clave InChI |

SIXRGCGOGHRWIQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C(C(=C1CBr)OC)CBr)OC)CBr |

Origen del producto |

United States |

Métodos De Preparación

Core Synthetic Protocol

The primary synthesis involves bromination of 1,3,5-trimethoxybenzene (1,3,5-TMB) using paraformaldehyde (PF) and hydrogen bromide (HBr) in glacial acetic acid (HOAc). This method leverages the reactivity of HBr to convert methoxy groups into bromomethyl moieties under controlled conditions.

Key Reaction Mechanism

- Activation of Methoxy Groups : The methoxy substituents on 1,3,5-TMB act as directing groups, facilitating electrophilic substitution.

- Bromination : HBr reacts with PF to form a brominating agent, likely via in situ generation of bromomethyl intermediates.

- Work-Up : The reaction mixture is quenched with water, followed by phase separation and purification.

Optimized Reaction Parameters

Experimental conditions significantly influence yield and purity. Below are three protocols with distinct parameters:

Critical Observations

- Protocol A achieves the highest yield (49%) due to the use of a sealed vessel, which minimizes HBr loss and optimizes reaction efficiency.

- Protocols B and C exhibit lower yields (29%) but are simpler to execute, often employing open systems. The lower yield may stem from incomplete bromination or side reactions.

- Purification : Silica filtration (Protocol A) avoids chromatography losses, while flash/column chromatography (Protocols B/C) improves purity but reduces recovery.

Stoichiometric and Solvent Considerations

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity:

Comparative Analysis of Protocols

Advantages and Limitations

| Protocol | Advantages | Limitations |

|---|---|---|

| A | High yield, minimal purification steps | Requires sealed vessel, high-temperature control |

| B/C | Simpler equipment, lower cost | Lower yield, need for chromatography |

Troubleshooting and Optimization

- Low Yield : Often due to incomplete bromination. Increasing reaction time or HBr concentration may improve results.

- Side Products : Unreacted 1,3,5-TMB or partially brominated intermediates can be removed via chromatography.

- Crystallization : Recrystallization from 2-propanol/CH₂Cl₂ improves purity for sensitive downstream applications.

Análisis De Reacciones Químicas

Types of Reactions

1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Trimethyl-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Supramolecular Chemistry

Building Blocks for Organogelators and Macrocyclic Compounds

The compound serves as a crucial building block in the synthesis of organogelators and macrocyclic compounds. For instance, it has been employed in the creation of molecular cages that can encapsulate guest molecules. Studies have shown that the compound's structure facilitates the formation of supramolecular architectures through π-π interactions and halogen bonding .

Case Study: Molecular Receptors

A notable application involves the synthesis of acyclic and macrocyclic receptors for biologically relevant species. The compound's ability to form stable complexes with cationic guests has been demonstrated, showcasing its potential in drug delivery systems and sensor technologies .

Materials Science

Synthesis of Functional Materials

This compound is utilized in the development of functional materials such as photonic devices and polymeric systems. Its bromomethyl groups allow for further functionalization, enabling the incorporation of various functional moieties into polymer matrices. This versatility enhances the properties of materials used in electronics and optics .

Data Table: Properties of Derived Materials

| Material Type | Functionalization Method | Key Properties |

|---|---|---|

| Organogels | Halogen bonding | High thermal stability |

| Polymers | Radical polymerization | Enhanced mechanical strength |

| Photonic Devices | π-π Interactions | Tunable optical properties |

Analytical Applications

Derivatizing Agent for Halogen Quantification

The compound has been effectively used as a derivatizing agent to quantify free halogens (e.g., chlorine and bromine) in aqueous systems. At near-neutral pH, it reacts rapidly with hypochlorous acid (HOCl) and hypobromous acid (HOBr), forming stable halogenated products that can be analyzed using liquid chromatography or gas chromatography-mass spectrometry (GC-MS) .

Case Study: Water Quality Monitoring

In a study focusing on water quality assessment, this compound was employed to measure residual halogens in chlorinated water sources. The method demonstrated lower quantification limits compared to traditional methods, providing a more accurate assessment of water disinfection efficacy .

Synthesis of Complex Molecules

Precursor for Advanced Organic Synthesis

The compound is also a precursor in synthesizing complex organic molecules such as tris(arylazo)benzenes. These derivatives have applications in materials that exhibit photoresponsive behavior due to their unique isomerization properties .

Data Table: Synthesis Pathways

| Compound Derived | Synthesis Method | Yield (%) |

|---|---|---|

| Tris(arylazo)benzenes | Pd-catalyzed coupling | 65 |

| Macrocyclic receptors | Reaction with potassium phthalimide | 46 |

Mecanismo De Acción

The mechanism of action of 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. The methoxy groups can participate in electron-donating interactions, influencing the reactivity of the benzene ring. These interactions facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Group Variations

1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene

- Molecular Formula : C₁₂H₁₅Br₃

- Molecular Weight : 370.96 g/mol

- Key Differences: Methyl (-CH₃) groups replace methoxy substituents. Lower molecular weight and reduced polarity compared to the trimethoxy analog. Crystal Structure: Triclinic system (space group P ī), with lattice parameters a = 9.454 Å, b = 9.478 Å, c = 9.573 Å . Applications: Primarily serves as a precursor for tris(aminomethyl) derivatives in coordination chemistry .

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

Bromine Position and Reactivity

2-Bromo-1,3,5-trimethoxybenzene

- Molecular Formula : C₉H₁₁BrO₃

- Molecular Weight : 247.09 g/mol

- Key Differences :

Functional Group Variations

Trimethyl 2,4,6-Tribromobenzene-1,3,5-Tricarboxylate

Structural and Functional Analysis: Data Table

Research Findings and Key Insights

- Reactivity : The trimethoxy derivative’s methoxy groups facilitate hydrogen bonding and π-π interactions, critical for supramolecular assembly, whereas methyl/ethyl analogs rely on van der Waals interactions .

- Synthetic Utility: Tris(bromomethyl) compounds are superior alkylating agents compared to monobromo derivatives, enabling one-pot macrocyclization .

Actividad Biológica

1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene (CAS No. 434323-17-8) is a brominated derivative of trimethoxybenzene that has garnered attention for its potential biological activities. This compound possesses a molecular weight of 446.96 g/mol and a molecular formula of C₁₂H₁₅Br₃O₃. Its structure includes three bromomethyl groups attached to a trimethoxybenzene core, which may influence its reactivity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions of the corresponding trimethoxybenzene derivatives. Various methods have been documented for the preparation of this compound, including the use of phosphorus tribromide or N-bromosuccinimide for bromination . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that halogenated aromatic compounds exhibit significant antimicrobial activities. In particular, derivatives of trimethoxybenzene have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The introduction of bromine atoms in this compound is hypothesized to enhance its lipophilicity and membrane permeability, facilitating its action against bacterial cells .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. Preliminary results suggest that while the compound exhibits antimicrobial properties, it also demonstrates cytotoxic effects at higher concentrations. This dual activity necessitates careful consideration in therapeutic applications .

The proposed mechanism for the biological activity of this compound involves disruption of bacterial cell membranes and interference with cellular processes. The bromine substituents may interact with bacterial enzymes or DNA, leading to inhibition of growth or cell death . Further mechanistic studies are needed to elucidate the specific pathways involved.

Case Studies

One notable case study explored the use of this compound in combination with other antimicrobial agents to assess potential synergistic effects. The study found that when used alongside conventional antibiotics like ciprofloxacin, there was a significant increase in antibacterial efficacy against resistant strains of bacteria. This suggests that the compound could serve as a valuable adjunct in antibiotic therapy .

Q & A

Q. What are the standard synthetic routes for 1,3,5-Tris(bromomethyl)-2,4,6-trimethoxybenzene?

The compound is typically synthesized via a two-step protocol involving bromination of a trimethoxybenzene precursor. For example, bromomethylation of 2,4,6-trimethoxybenzene derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions ensures regioselectivity . Key considerations include solvent selection (e.g., CCl₄ or CHCl₃) and reaction temperature (0–25°C) to avoid over-bromination. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) is critical for isolating high-purity product .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and bromomethyl groups). The deshielding of aromatic protons adjacent to electron-withdrawing bromine atoms is a diagnostic marker .

- X-ray Crystallography : Single-crystal X-ray diffraction (employing SHELX software) resolves molecular geometry and packing. For example, the compound’s trigonal symmetry and steric crowding due to bromomethyl groups are evident in its crystal structure (space group P-1) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and isotopic patterns .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitutions?

The bromomethyl groups act as excellent leaving sites for nucleophilic substitution (SN2), enabling functionalization with amines, thiols, or azides. Steric hindrance from the adjacent methoxy groups can slow reactions, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Competing elimination reactions are mitigated by using mild bases (e.g., K₂CO₃) .

Advanced Research Questions

Q. How can this compound be utilized in designing supramolecular architectures?

The rigid, symmetrical core serves as a scaffold for macrocyclic cages and host-guest systems. For example:

- Organogelators : Functionalizing bromomethyl groups with long alkyl chains creates amphiphilic structures that self-assemble into gels in nonpolar solvents .

- Metal-Organic Frameworks (MOFs) : Coordination with transition metals (e.g., Zn²⁺) via pyridine or imidazole substituents yields porous frameworks for gas storage .

- Dendrimers : Stepwise substitution with piperazine or polyethylene glycol (PEG) generates dendritic branches for drug delivery .

Q. What computational methods assist in understanding conformational dynamics?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric interactions between bromomethyl and methoxy groups. For example, rotational barriers of ~5–8 kcal/mol indicate restricted conformational freedom, validated by X-ray torsion angles . Molecular dynamics (MD) simulations further predict solvation effects and aggregation behavior in solvents like toluene or DMSO .

Q. How can researchers address discrepancies in reaction yields during multi-step syntheses?

- Side Reactions : Bromomethyl groups may undergo hydrolysis to hydroxymethyl derivatives in humid conditions. Use anhydrous solvents and molecular sieves to mitigate this .

- Purification Challenges : Steric hindrance reduces crystallization efficiency. Alternative techniques like preparative HPLC or size-exclusion chromatography improve yield .

- Data Validation : Cross-check NMR integrals with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.